molecular formula C19H23ClN2O4S B4655336 4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4655336
M. Wt: 410.9 g/mol
InChI Key: OKNROUASRYZMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively researched for its potential application in various scientific fields. This compound is commonly known as CEESB and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CEESB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and growth. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CEESB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, CEESB has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been found to have a protective effect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEESB for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of CEESB is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on CEESB. One area of interest is in the development of new anti-cancer drugs based on the structure of CEESB. Another area of research is in the study of the mechanisms of action of CEESB, which could lead to the development of new treatments for cancer and other diseases. Additionally, further research is needed to fully understand the potential toxicity of CEESB and to develop safe and effective dosing regimens for clinical use.

Scientific Research Applications

CEESB has been studied extensively for its potential application in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. CEESB has been found to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development.

properties

IUPAC Name

4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-3-26-12-6-11-21-19(23)15-9-10-16(20)18(13-15)27(24,25)22-17-8-5-4-7-14(17)2/h4-5,7-10,13,22H,3,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNROUASRYZMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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